molecular formula C5H4N2OS B7762480 Acetonitrile, (4-oxo-2-thiazolidinylidene)-

Acetonitrile, (4-oxo-2-thiazolidinylidene)-

Cat. No.: B7762480
M. Wt: 140.17 g/mol
InChI Key: XNPSUGRTBYMMPB-ORCRQEGFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetonitrile, (4-oxo-2-thiazolidinylidene)- is a heterocyclic compound that features a thiazolidine ring fused with an acetonitrile group.

Properties

IUPAC Name

(2E)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2OS/c6-2-1-5-7-4(8)3-9-5/h1H,3H2,(H,7,8)/b5-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNPSUGRTBYMMPB-ORCRQEGFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=CC#N)S1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)N/C(=C\C#N)/S1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3364-82-7
Record name .DELTA.2, 4-oxo-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153297
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

The synthesis of Acetonitrile, (4-oxo-2-thiazolidinylidene)- typically involves the reaction of 2-(4-oxothiazolidine-2-ylidene) acetonitrile with various reagents. One common method includes the diazotization of 2-(4-oxothiazolidine-2-ylidene) acetonitrile with aryl diazonium chloride derivatives to afford 4-thiazolidinones . Another method involves the reaction of arylcarbonohydrazonoyl dicyanide with thioglycolic acid . Industrial production methods often utilize these synthetic routes under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Acetonitrile, (4-oxo-2-thiazolidinylidene)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can yield various thiazolidine derivatives.

    Substitution: The compound can undergo substitution reactions with different reagents to form new products.

Common reagents used in these reactions include aryl diazonium chlorides, thioglycolic acid, and malononitrile . Major products formed from these reactions include substituted thiazolo[3,2-a]pyridines and 4,5-dihydro-4-oxothiazole derivatives .

Scientific Research Applications

Acetonitrile, (4-oxo-2-thiazolidinylidene)- has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound exhibits biological activity and is used in the study of enzyme interactions and metabolic pathways.

    Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.

    Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of Acetonitrile, (4-oxo-2-thiazolidinylidene)- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function . The presence of the thiazolidine ring enhances its reactivity and allows it to participate in various biochemical processes.

Comparison with Similar Compounds

Acetonitrile, (4-oxo-2-thiazolidinylidene)- can be compared with other similar compounds, such as:

The uniqueness of Acetonitrile, (4-oxo-2-thiazolidinylidene)- lies in its combination of the thiazolidine ring with the acetonitrile group, which imparts distinct chemical properties and reactivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.